4,4'-Bipyridine, 1-oxide is a heterocyclic organic compound characterized by a bipyridine structure with an oxygen atom bonded to one of the nitrogen atoms in the pyridine rings. This compound is part of the bipyridine family, which includes various derivatives that are widely used in coordination chemistry and as ligands in metal complexes.
4,4'-Bipyridine, 1-oxide can be classified as a bipyridine N-oxide, a subclass of bipyridines where one of the nitrogen atoms has been oxidized. The molecular formula for 4,4'-bipyridine, 1-oxide is , and it has been assigned the Chemical Abstracts Service number 1712490. It is often utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
The synthesis of 4,4'-bipyridine, 1-oxide can be achieved through several methods:
The oxidative synthesis typically requires careful control of reaction conditions (temperature, time, and concentration of reagents) to maximize yield and minimize by-products. The use of metal catalysts can also enhance the efficiency of these reactions.
The molecular structure of 4,4'-bipyridine, 1-oxide features two pyridine rings connected at the 4-position with an oxygen atom bonded to one of the nitrogen atoms. This structural arrangement affects its electronic properties and reactivity.
4,4'-Bipyridine, 1-oxide participates in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by the electron-withdrawing nature of the N-oxide group, which increases the electrophilicity of adjacent carbon atoms in the pyridine rings.
The mechanism by which 4,4'-bipyridine, 1-oxide acts as a ligand involves its ability to coordinate with metal centers through its nitrogen atoms. This coordination stabilizes metal ions and facilitates various catalytic processes.
In coordination complexes, the geometry around the metal center typically adopts octahedral or square planar configurations depending on the metal and other ligands present . The electronic properties imparted by the N-oxide enhance electron transfer processes crucial for catalytic cycles.
Relevant data indicate that its N-oxide form exhibits different solubility characteristics compared to its non-oxidized counterpart.
4,4'-Bipyridine, 1-oxide finds applications in:
Electrochemical synthesis represents a strategic approach for constructing 4,4′-bipyridine 1-oxide, leveraging controlled potential electrolysis to drive reductive coupling. A pivotal method involves the electrolysis of pyridine in acetonitrile containing 0.1 mol L⁻¹ tetrabutylammonium perchlorate under a carbon dioxide atmosphere. At an applied potential of −1.75 V (vs. a standard reference electrode) and room temperature, pyridine undergoes reductive dimerization, yielding 4,4′-bipyridine with subsequent in situ oxidation to form the N-oxide derivative. This process achieves approximately 80% conversion after passing 2.5–3.0 F mol⁻¹ of charge, with the product isolated via solvent removal and diethyl ether extraction [2].
Table 1: Key Parameters in Electrochemical Synthesis of 4,4′-Bipyridine 1-Oxide
Parameter | Condition | Role/Effect |
---|---|---|
Electrolyte | 0.1 mol L⁻¹ TBAP in Acetonitrile | Charge carrier and stabilizer |
Applied Potential | −1.75 V to −2.4 V | Drives pyridine reduction |
Atmosphere | CO₂/Ar | Minimizes side reactions; directs dimerization |
Charge Passed | 2.5–3.0 F mol⁻¹ | Ensures high substrate conversion |
Workup | Solvent evaporation/ether extraction | Isolates crude product |
Transition metal catalysis enables regioselective synthesis of 4,4′-bipyridine 1-oxide precursors, particularly through Suzuki, Stille, and Negishi couplings. A critical challenge involves the instability of 2-pyridyl nucleophiles, addressed using stabilized boron or zinc reagents. For instance, tetrabutylammonium 2-pyridylborate couples with chloropyridines under PdCl₂(dcpp) catalysis (dcpp = 1,3-bis(dicyclohexylphosphino)propane), yielding 2,2′-bipyridines in excellent yields. The addition of CuI co-catalyst and N-methyl ethanolamine further optimizes this process, with tetrabutylammonium cations significantly outperforming alkali metal counterions in reaction acceleration [3].
Negishi coupling employs 2-pyridylzinc halides and bromopyridines with Pd(dba)₂/XPhos catalysts, providing access to unsymmetrical 2,2′-bipyridines. This method demonstrates superior functional group tolerance compared to Suzuki protocols. Stille coupling, though limited by organotin toxicity, exhibits high efficiency; reactions between 2-stannylpyridines and bromopyridines proceed efficiently using cyclopalladated ferrocenylimine/PCy₃ catalysts with CsF base. These bipyridines serve as direct precursors to N-oxides via oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide [3] [1].
Table 2: Transition Metal-Catalyzed Methods for Bipyridine Synthesis
Method | Catalyst System | Key Reagent | Yield Range | Limitations |
---|---|---|---|---|
Suzuki Coupling | PdCl₂(dcpp)/CuI | Tetrabutylammonium 2-pyridylborate | 75–95% | 2-Boronate instability |
Negishi Coupling | Pd(dba)₂/XPhos | 2-Pyridylzinc halide | 70–90% | Sensitivity to moisture |
Stille Coupling | PdCl₂(PPh₃)₂ or Pd-ferrocenylimine | 2-(Tributylstannyl)pyridine | 65–85% | High toxicity of organotins |
Radical pathways offer routes to functionalize pre-formed bipyridines, including direct C–H oxidation to N-oxides. Treatment of 4,4′-bipyridine with peroxydisulfate (S₂O₈²⁻) or oxone generates sulfate radical anions (SO₄•⁻), which abstract hydrogen atoms adjacent to nitrogen, facilitating N-oxide formation. Photocatalytic methods using [Ru(bpy)₃]²⁺ and visible light irradiation activate persulfate oxidants under milder conditions, achieving high chemoselectivity for the mono-N-oxide without over-oxidation [8].
Mechanistic studies indicate initial single-electron transfer (SET) from the bipyridine nitrogen to the oxidant, forming a nitrogen-centered radical cation. Nucleophilic attack by water or peroxide followed by deprotonation yields the N-oxide. This strategy is particularly effective for electron-deficient bipyridines, where the sp²-nitrogen exhibits heightened susceptibility to oxidation. The strong electron-withdrawing nature of the N⁺–O⁻ group significantly lowers the LUMO energy, enhancing utility in n-type materials design [8] [1].
4,4′-Bipyridine 1-oxide serves as a monomer in constructing conjugated polymers with tailored electronic properties. Rigid-rod architectures emerge from polycondensation reactions, such as bipyridine diacid chlorides copolymerizing with diamines (e.g., 2,5-diamino-1,4-benzenediol) in polyphosphoric acid. These reactions yield poly(benzobisoxazole)-bipyridine copolymers exhibiting high thermal stability (>400°C decomposition) and tunable luminescence [1].
Electropolymerization provides direct access to thin films. Ru(II) complexes like [Ru(4,4′-(4-anilinovinyl)-bipyridine)(bipyridine)₂]²⁺ undergo oxidative polymerization at electrodes, forming conductive films where the bipyridine N-oxide units enhance electron deficiency. Recent advances employ 5,5′-dibromo-[2,2′-bipyridine] 1-oxide (BPyO) in acceptor-acceptor polymerizations. Copolymerization with diketopyrrolopyrrole (DPP) units produces P(DPP-BPyO), exhibiting n-type behavior in organic thin-film transistors with electron mobilities exceeding 0.5 cm² V⁻¹ s⁻¹. X-ray diffraction confirms planar backbones and strong π-stacking (3.4 Å interchain distance), crucial for charge transport [8] [1].
Table 3: Polymeric Materials Incorporating Bipyridine N-Oxide Units
Polymer | Synthesis Method | Key Properties | Applications |
---|---|---|---|
P(BBO-BPyO) | Polycondensation in PPA | Thermal stability >400°C; luminescent | Nonlinear optics |
P(Ru-vbpyO) | Electropolymerization | Electrochromic; conductivity = 10⁻³ S cm⁻¹ | Conducting films |
P(DPP-BPyO) | Stille coupling | Electron mobility = 0.52 cm² V⁻¹ s⁻¹ | n-Type OTFTs |
P(DPP-BPyDO) | Suzuki coupling | LUMO = −4.1 eV; ambipolar transport | Organic electronics |
Abbreviations: PPA = Polyphosphoric acid; OTFT = Organic thin-film transistor; BBO = Poly(benzobisoxazole); DPP = Diketopyrrolopyrrole
The N-oxide functionality profoundly alters polymer properties. Compared to non-oxidized P(DPP-BPy), P(DPP-BPyO) exhibits a 0.3 eV deeper LUMO energy (−3.8 eV vs. −3.5 eV), while the dioxide polymer P(DPP-BPyDO) reaches −4.1 eV. This systematic stabilization of frontier orbitals enables a transition from p-type to n-type dominance, demonstrating the N-oxide’s role as a strong electron-accepting unit [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: